Product packaging for Methyl 4-iodobut-2-enoate(Cat. No.:CAS No. 65495-78-5)

Methyl 4-iodobut-2-enoate

Cat. No.: B14489454
CAS No.: 65495-78-5
M. Wt: 226.01 g/mol
InChI Key: CQXZCMOTWVQDLY-UHFFFAOYSA-N
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Description

Methyl (E)-4-iodobut-2-enoate is a high-value α,β-unsaturated ester building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive iodoalkyl chain positioned on an unsaturated ester, making it a versatile intermediate for constructing complex molecules. Its molecular structure allows it to participate in various coupling reactions and serve as a key precursor for further functionalization. Research Applications: The iodide moiety in Methyl 4-iodobut-2-enoate makes it an exceptional electrophile for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the rapid assembly of complex carbon skeletons. It is also an ideal substrate for nucleophilic substitution reactions, particularly with nitrogen-based nucleophiles like sulfonamides, to generate valuable β-amino acid derivatives—a common motif in pharmaceutical agents . Researchers can utilize this compound in the synthesis of protease inhibitors, enzyme substrates, and other bioactive molecules due to its ability to introduce a terminal olefin with a modifiable ester group. Handling and Storage: As a reactive organic iodide, this compound requires careful handling. It is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and prevent decomposition . Note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IO2 B14489454 Methyl 4-iodobut-2-enoate CAS No. 65495-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65495-78-5

Molecular Formula

C5H7IO2

Molecular Weight

226.01 g/mol

IUPAC Name

methyl 4-iodobut-2-enoate

InChI

InChI=1S/C5H7IO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3

InChI Key

CQXZCMOTWVQDLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCI

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 4 Iodobut 2 Enoate

Established Synthetic Routes

Established methods for synthesizing methyl 4-iodobut-2-enoate primarily involve transformations of alkynes or the functionalization of pre-existing butenoate frameworks through halogenation reactions.

Preparation from Alkynes (e.g., Methyl Tetrolate)

One of the fundamental approaches to constructing the this compound scaffold is through the hydroiodination of methyl tetrolate (methyl 2-butynoate). This reaction involves the addition of hydrogen iodide (HI) across the triple bond. The regioselectivity and stereoselectivity of this addition are crucial in determining the final product.

The reaction can proceed via different mechanisms, influencing the isomeric purity of the resulting this compound. For instance, the use of hydroiodic acid can lead to a mixture of (E)- and (Z)-isomers. The stereochemical outcome can often be directed by the choice of reagents and reaction conditions. For example, the reaction of metal acetylides with iodine can provide a route to 1-iodoalkynes, which can be further elaborated.

A plausible synthetic sequence could involve the initial preparation of methyl tetrolate from propiolic acid methyl ester via alkylation. Subsequent hydroiodination would then yield the desired product.

Table 1: Synthesis of this compound from Alkynes

Starting Material Reagents Key Transformation Product
Methyl Tetrolate HI Hydroiodination This compound

Halogen Exchange and Allylic Halogenation Approaches

Alternative and widely employed strategies for the synthesis of this compound involve the modification of a pre-formed butenoate skeleton. These methods include halogen exchange reactions and direct allylic halogenation.

The Finkelstein reaction is a classic and effective method for synthesizing alkyl iodides from the corresponding chlorides or bromides. iitk.ac.inyoutube.com This equilibrium-driven reaction typically employs sodium iodide in a solvent like acetone, where the lower solubility of the resulting sodium chloride or bromide drives the reaction forward. iitk.ac.in Thus, methyl 4-bromobut-2-enoate or methyl 4-chlorobut-2-enoate can be efficiently converted to this compound. The precursor, methyl 4-bromobut-2-enoate, can be synthesized via the allylic bromination of methyl crotonate (methyl but-2-enoate) using reagents like N-bromosuccinimide (NBS).

Allylic halogenation offers a more direct route. The reaction of methyl but-2-enoate with an appropriate iodine source can introduce an iodine atom at the allylic position (C-4). N-Iodosuccinimide (NIS) is a common reagent for this transformation, often activated by a radical initiator or light. organic-chemistry.org The reaction proceeds via a free-radical mechanism, which can sometimes lead to a mixture of products, including constitutional isomers. Careful control of reaction conditions is therefore essential to achieve high selectivity for the desired this compound.

Table 2: Synthesis via Halogen Exchange and Allylic Halogenation

Precursor Reagents Reaction Type Product
Methyl 4-bromobut-2-enoate NaI, Acetone Finkelstein Reaction This compound
Methyl but-2-enoate NBS, Initiator Allylic Bromination Methyl 4-bromobut-2-enoate

Stereoselective Synthesis of this compound Isomers

The geometry of the double bond in this compound is a critical feature that influences its reactivity in subsequent transformations. Consequently, the development of stereoselective synthetic methods to access either the (E)- or (Z)-isomer is of significant importance.

Control of E/Z Stereochemistry during Synthesis

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route and the reaction conditions employed.

When starting from methyl tetrolate, the hydroiodination reaction can be influenced to favor one isomer over the other. For example, radical additions of HI to alkynes often proceed with anti-addition, leading to the (E)-isomer. Conversely, electrophilic addition mechanisms can sometimes result in the syn-addition product, the (Z)-isomer, although this is less common. The use of specific catalysts or additives can also play a crucial role in directing the stereoselectivity.

In the context of allylic halogenation, the stereochemistry of the starting material, methyl but-2-enoate, which is predominantly the (E)-isomer, can influence the product distribution. However, the radical nature of the reaction can lead to isomerization, and the final E/Z ratio may depend on the thermodynamic stability of the products.

For syntheses proceeding through an intermediate like methyl 4-bromobut-2-enoate, the stereochemistry of this precursor will directly translate to the final iodo-compound via the Finkelstein reaction, which proceeds with inversion of configuration if the starting material is chiral at a stereocenter, but generally preserves the double bond geometry. The synthesis of ethyl 4-bromo-3-methylbut-2-enoate, a similar compound, has been shown to produce a mixture of (E) and (Z) isomers. researchgate.net

Diastereoselective and Enantioselective Methodologies

While the primary focus is often on the E/Z isomerism of the double bond, the development of diastereoselective and enantioselective methods for the synthesis of substituted analogs of this compound is an active area of research. Such methods would introduce chirality into the molecule, expanding its utility in asymmetric synthesis.

Currently, specific diastereoselective or enantioselective methodologies for the direct synthesis of this compound are not extensively documented in the literature. However, general principles of asymmetric synthesis can be applied. For instance, the use of chiral catalysts in allylic iodination reactions could potentially induce enantioselectivity. Palladium-catalyzed allylic substitution reactions are well-known for their high degree of enantioselectivity, and similar strategies could be envisioned for the introduction of iodine. acs.orgdiva-portal.orgnih.govnih.gov

Furthermore, enzymatic halogenation presents a promising avenue for the stereoselective synthesis of haloalkenes. rsc.orgnih.gov Halogenating enzymes, such as haloperoxidases, can catalyze the selective halogenation of organic substrates with high enantio- and regioselectivity. rsc.orgnih.gov While not yet specifically applied to this compound, this approach holds potential for future developments in the asymmetric synthesis of this compound and its derivatives.

Novel and Emerging Synthetic Protocols

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of this compound is also benefiting from these advancements.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. The application of iodine and iodide in photocatalysis has gained significant attention. researchgate.netsioc-journal.cn Photocatalytic methods could offer new pathways for the allylic iodination of methyl but-2-enoate, potentially with improved selectivity and under greener reaction conditions compared to traditional radical-initiated methods.

The development of novel iodinating reagents also contributes to the advancement of synthetic protocols. While NIS is a well-established reagent, research into new, milder, and more selective iodinating agents is ongoing. nih.govresearchgate.net These new reagents could offer advantages in terms of handling, reactivity, and substrate scope for the synthesis of this compound.

Enzyme-catalyzed reactions are another promising frontier. As mentioned earlier, the use of engineered enzymes could provide highly selective and environmentally friendly routes to chiral haloalkanes. nih.gov The development of specific enzymes for the allylic iodination of butenoate esters would represent a significant step forward in the sustainable synthesis of enantiomerically enriched this compound derivatives.

One-Pot Reaction Sequences for this compound Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively documented, methodologies for analogous compounds, particularly β-iodo acrylic esters and other vinyl iodides, provide insight into potential synthetic routes.

A notable one-pot, three-component coupling reaction yields β-iodo Morita-Baylis-Hillman adducts. This reaction utilizes an aluminum allenoate intermediate, derived from ethyl propiolate and aluminum iodide, which then reacts with various ketones as electrophiles. This process demonstrates the feasibility of constructing complex iodinated esters in a single pot with high yield and excellent Z-stereoselectivity.

Another relevant strategy involves the synthesis of bromo-analogues, which can often be adapted for the corresponding iodo-compounds. For instance, the synthesis of ethyl 4-bromo-3-methylbut-2-enoate has been achieved, providing a template for the synthesis of similar 4-halobut-2-enoate structures. These methods often involve the reaction of a suitable precursor with a halogenating agent.

Furthermore, general one-pot methodologies for the synthesis of vinyl iodides from various starting materials have been developed. These can involve sequences such as hydroboration followed by a 1,2-metallate rearrangement, coupling vinyl iodides with a range of nucleophiles in the absence of a transition metal catalyst. Such approaches highlight the potential for developing a one-pot synthesis for this compound from appropriate precursors.

Starting Materials Reagents Product Type Key Features
Ethyl propiolate, KetonesAluminum iodideβ-Iodo Morita-Baylis-Hillman adductsOne-pot, three-component, high yield, Z-stereoselective
Vinyl iodides, NucleophilesBCl₃, Et₃SiH, PinacolSubstituted boronic estersOne-pot, transition-metal-free, stereospecific

This table summarizes one-pot synthetic strategies for analogues of this compound, highlighting the starting materials, reagents, and key features of the reactions.

Catalytic Synthesis Methods for this compound and its Derivatives

Catalytic methods provide an efficient and atom-economical approach to the synthesis of halogenated organic compounds. While specific catalytic syntheses targeting this compound are not prevalent in the literature, a number of catalytic systems have been developed for the synthesis of β-haloenol esters and other vinyl halides, which are structurally related.

Metal-catalyzed reactions are a cornerstone of modern organic synthesis. Various transition metals, including palladium, nickel, gold, and silver, have been employed to catalyze the formation of carbon-halogen bonds in unsaturated systems. For instance, gold(I) complexes have been shown to catalyze the rearrangement of halo-substituted propargylic carboxylates to afford β-haloenol esters. This process involves the activation of the carbon-carbon triple bond by the gold catalyst, followed by a 1,2-migration of the carboxylate group.

Silver catalysts have been utilized in the haloenol lactonization of alkynoic acids, which proceeds through a silver-mediated cyclization followed by an Ag/Br or Ag/I exchange. While this method produces cyclic products, it demonstrates the principle of catalytic activation for the introduction of a halogen atom.

Furthermore, nickel-catalyzed processes have been developed for the synthesis of buta-1,3-diene-1,4-diyl diesters from β-haloenol esters, showcasing the utility of these compounds as building blocks in further catalytic transformations.

Beyond transition metal catalysis, organocatalysis and other catalytic systems have been explored for iodination reactions. For example, the use of iodine in the presence of a catalytic amount of an oxidizing agent can generate a more electrophilic iodine species capable of reacting with unsaturated systems. While direct catalytic iodination at the γ-position of a but-2-enoate system is challenging due to potential competing reactions, the development of selective catalytic methods remains an active area of research.

Catalyst Type Substrate Product Type Reaction Type
Gold(I) complexesHalo-substituted propargylic carboxylatesβ-Haloenol estersRearrangement
Silver(I) saltsAlkynoic acidsHaloenol lactonesCyclization/Halogenation
Nickel(0) complexesβ-Haloenol estersButa-1,3-diene-1,4-diyl diestersDimerization

This table provides an overview of catalytic methods for the synthesis of derivatives and analogues of this compound, detailing the type of catalyst, substrate, product, and reaction.

Mechanistic Investigations of Methyl 4 Iodobut 2 Enoate Reactivity

Reaction Pathways Involving the Iodo Substituent

The iodine atom, being a good leaving group, renders the C4 position susceptible to several classes of reactions, including nucleophilic substitutions, transition metal-catalyzed cross-couplings, and radical transformations.

Nucleophilic Substitution Reactions

The primary mechanism for nucleophilic substitution at the C4 position of Methyl 4-iodobut-2-enoate is the bimolecular nucleophilic substitution (S(_N)2) reaction. This process is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs libretexts.orgyoutube.com.

The reaction kinetics are second-order, depending on the concentration of both the substrate (this compound) and the incoming nucleophile libretexts.orgmasterorganicchemistry.comyoutube.com. The mechanism involves the attack of the nucleophile from the side opposite to the carbon-iodine bond, a trajectory known as "backside attack." This leads to an inversion of stereochemistry at the electrophilic carbon center libretexts.orgyoutube.com. The process proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart, and the other three substituents on the carbon are planar.

However, S(_N)2 reactions on sp-hybridized carbons, such as those in vinyl halides, face challenges. These include potential steric hindrance and electronic repulsion between the nucleophile's lone pair and the π-system of the double bond, which can decrease reactivity compared to saturated alkyl halides wikipedia.org.

Transition Metal-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura Reaction)

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, typically catalyzed by palladium, is a prominent example libretexts.orgyonedalabs.com. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-iodine bond of this compound. This step oxidizes the palladium from its 0 to +2 oxidation state, forming a square planar organopalladium(II) complex libretexts.orgyonedalabs.comchemrxiv.org.

Transmetalation : In this step, the organic group from an organoboron compound (such as a boronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron reagent to form a boronate species, facilitating the transfer of the organic moiety to the palladium center and displacing the halide libretexts.orgyonedalabs.comchemrxiv.org.

Reductive Elimination : The final step involves the two organic groups coupled on the palladium center bonding to each other and detaching from the metal. This forms the new carbon-carbon bond in the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle libretexts.orgchemrxiv.org.

The Mizoroki-Heck reaction is another important palladium-catalyzed process where vinyl iodides like this compound can be coupled with alkenes organic-chemistry.orgmdpi.comresearchgate.net. The mechanism also begins with oxidative addition of the vinyl iodide to a Pd(0) center. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Table 1: Key Components in a Representative Suzuki-Miyaura Reaction
ComponentExampleRole in Mechanism
Vinyl HalideThis compoundSubstrate for oxidative addition
Organoboron ReagentPhenylboronic acidSource of the nucleophilic carbon group for transmetalation
Palladium CatalystPd(PPh₃)₄Mediates the coupling through a Pd(0)/Pd(II) cycle
BaseNa₂CO₃Activates the organoboron reagent
ProductMethyl 4-phenylbut-2-enoateResult of C-C bond formation

Radical Reactions and Their Mechanistic Insights

The relatively weak carbon-iodine bond in this compound can undergo homolytic cleavage to initiate radical reactions. These reactions can be triggered by heat, light, or a radical initiator. A common radical pathway is Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique cmu.edunih.govcmu.edu.

In a typical radical mechanism involving an alkyl iodide, the process starts with an initiation step where a radical is generated. This radical can then abstract the iodine atom from this compound, generating a carbon-centered radical at the C4 position. This reactive intermediate can then participate in various propagation steps, such as addition to an alkene.

Another pathway involves the direct homolytic cleavage of the C-I bond to form a carbon-centered radical and an iodine radical acs.org. The resulting carbon radical can then undergo further reactions, such as cyclization or intermolecular addition. In the context of Atom Transfer Radical Addition (ATRA), a transition metal complex (often copper-based) mediates the transfer of the iodine atom between the dormant species (the starting iodide) and the active radical species, providing control over the reaction researchgate.net.

Reactivity of the α,β-Unsaturated Ester Moiety

The conjugated system of the double bond and the ester carbonyl group makes this compound an excellent electrophile in addition reactions.

Michael Addition Reactions and Acceptor Properties of this compound

This compound is an effective Michael acceptor. In the Michael reaction, or conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system masterorganicchemistry.comyoutube.com. This reactivity is driven by the electron-withdrawing nature of the ester group, which polarizes the π-system and imparts a partial positive charge on the β-carbon, making it electrophilic youtube.com.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated esters masterorganicchemistry.comwikipedia.orgyoutube.com. The mechanism is thought to proceed through the following steps:

Formation of a copper-alkene π-complex between the organocuprate and the C=C double bond of the ester iupac.org.

Nucleophilic attack of one of the organic groups from the cuprate onto the β-carbon.

This addition pushes the π-electrons of the double bond onto the α-carbon, and the carbonyl π-electrons onto the oxygen, forming a stable lithium enolate intermediate youtube.comiupac.org.

The reaction is completed by a workup step (e.g., with water or a mild acid) that protonates the enolate to give the final 1,4-addition product youtube.com.

Table 2: Representative Michael Addition to this compound
Michael AcceptorNucleophile SourceIntermediateFinal Product (after workup)
This compoundLithium dimethylcuprate ((CH₃)₂CuLi)Lithium enolateMethyl 3-methyl-4-iodobutanoate
This compoundSodium malonic ester enolateLithium enolateMethyl 3-(bis(ethoxycarbonyl)methyl)-4-iodobutanoate

Cycloaddition Reaction Mechanisms (e.g., Diels-Alder, Formal Cycloadditions)

As an electron-deficient alkene, this compound can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring wikipedia.orgnih.gov.

The mechanism is thermally allowed and proceeds through a single, cyclic transition state where two new sigma bonds are formed simultaneously wikipedia.org. The stereochemistry of both the diene and the dienophile is retained in the cyclohexene product. The electron-withdrawing ester group on this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, which accelerates the reaction.

In some cases, reactions that yield products resembling those from a Diels-Alder reaction may proceed through a stepwise, non-concerted mechanism. These are termed formal cycloadditions. For example, a reaction could occur via a tandem sequence of a conjugate addition followed by an intramolecular aldol condensation, ultimately forming a six-membered ring mdpi.comresearchgate.net.

Table 3: Example of a Diels-Alder Reaction
DieneDienophileReaction TypeProduct
1,3-ButadieneThis compound[4+2] CycloadditionMethyl 4-(iodomethyl)cyclohex-3-ene-1-carboxylate

Ester Functional Group Transformations

The ester functional group of this compound is susceptible to a variety of transformations common to methyl esters. These reactions typically involve nucleophilic attack at the carbonyl carbon.

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 4-iodobut-2-enoic acid and methanol. The reaction mechanism under basic conditions involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide ion. Subsequent protonation of the methoxide and the carboxylate salt (in the case of basic hydrolysis) yields the final products.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol would produce ethyl 4-iodobut-2-enoate and methanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Amidation: Reaction with ammonia or primary or secondary amines can convert the ester into the corresponding amide. This nucleophilic acyl substitution proceeds through the attack of the amine on the carbonyl carbon, followed by the elimination of methanol.

Reduction: The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to 4-iodobut-2-en-1-ol. This transformation proceeds via the formation of a tetrahedral intermediate, followed by the elimination of the methoxide group and subsequent reduction of the resulting aldehyde.

A summary of potential ester transformations is presented in the table below.

TransformationReagentsProduct
HydrolysisH3O+ or OH-4-iodobut-2-enoic acid
TransesterificationR'OH, H+ or OR'-This compound
AmidationR'NH2 or R'2NHN-substituted 4-iodobut-2-enamide
ReductionLiAlH4, then H2O4-iodobut-2-en-1-ol

Stereochemical Outcomes and Isomerization Processes in Reactions of this compound

The stereochemistry of this compound is defined by the configuration of the double bond, which can exist as either the (E) or (Z) isomer. The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism.

Reactions at the Double Bond: Nucleophilic addition to the β-carbon of the α,β-unsaturated system can proceed via a Michael addition pathway. The stereochemistry of the newly formed stereocenter at the β-position is influenced by the facial selectivity of the nucleophilic attack, which can be affected by the steric hindrance of the substituents and the geometry of the double bond.

Isomerization: Isomerization between the (E) and (Z) forms of this compound can be induced by heat, light, or the presence of a catalyst. For instance, the presence of a catalytic amount of iodine can facilitate the isomerization through a radical addition-elimination mechanism. The thermodynamic stability of the isomers will often dictate the equilibrium position, with the (E)-isomer generally being the more stable due to reduced steric strain.

The table below outlines the expected stereochemical considerations for different reaction types.

Reaction TypeStereochemical ConsiderationPotential Outcome
Nucleophilic AdditionDiastereoselectivity of attack on the double bondFormation of new stereocenters with specific relative stereochemistry
Radical ReactionsPotential for loss of stereochemistry at the double bondFormation of a mixture of (E) and (Z) products
IsomerizationInterconversion between (E) and (Z) isomersEquilibrium mixture favoring the more thermodynamically stable isomer

Due to a lack of specific studies on this compound, detailed research findings on its stereochemical outcomes and isomerization processes are not available. The principles outlined above are based on the general reactivity of analogous compounds.

Applications of Methyl 4 Iodobut 2 Enoate As a Versatile Synthetic Building Block

Construction of Carbon-Carbon Bonds

The dual reactivity of Methyl 4-iodobut-2-enoate enables the sequential or tandem formation of multiple chemical bonds. The vinyl iodide moiety serves as a handle for cross-coupling reactions, while the conjugated ester system is an excellent electrophile for addition reactions.

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to low-valent palladium species, initiating a catalytic cycle for various cross-coupling reactions. These methods, including the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.orgwikipedia.org

While literature specifically detailing the cross-coupling of this compound is specialized, the reactivity of the closely analogous compound, Methyl (E)-4-bromobut-2-enoate, in Suzuki couplings provides a strong precedent. researchgate.net In these reactions, the vinyl halide is coupled with various arylboronic acids under ligand-free palladium catalysis to produce methyl 4-arylcrotonates in high yields. researchgate.net This transformation highlights the utility of this scaffold in linking aliphatic chains to aromatic systems. The higher reactivity of the C-I bond compared to the C-Br bond suggests that this compound would be an even more effective substrate for such transformations, likely proceeding under milder conditions or with lower catalyst loadings.

Similarly, the palladium-catalyzed alkenylation of related α-iodo-α,β-unsaturated esters has been successfully employed in the total synthesis of natural products like Epolactaene, demonstrating the viability of these substrates in complex synthetic sequences. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki Coupling of an Analogous Bromo-Substrate Data extrapolated from studies on Methyl (E)-4-bromobut-2-enoate. researchgate.net

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂K₂CO₃H₂O/Acetonitrile95
24-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃H₂O/Acetonitrile92
34-Chlorophenylboronic acidPd(OAc)₂K₂CO₃H₂O/Acetonitrile88
42-Naphthylboronic acidPd(OAc)₂K₂CO₃H₂O/Acetonitrile90

The electron-withdrawing nature of the ester group in this compound polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes the compound an excellent Michael acceptor for conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile (Michael donor) adds to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond in a 1,4-fashion. youtube.com

This reaction is exceptionally broad in scope, accommodating a wide variety of soft nucleophiles. Common Michael donors that can react with this substrate include:

Enolates: Derived from ketones, esters (e.g., malonates), and other carbonyl compounds.

Organocuprates: Gilman reagents (dialkylcuprates) are known to add selectively in a 1,4-manner.

Heteroatom Nucleophiles: Amines, thiols, and alkoxides can also add to the β-position to form functionalized butanoates.

The initial adduct formed is an enolate, which can then be protonated or trapped with another electrophile, allowing for the introduction of two new functional groups in a single operation. This reactivity is fundamental to the construction of 1,5-dicarbonyl compounds and other important synthetic intermediates. youtube.com

Table 2: Plausible Conjugate Addition Reactions with this compound

EntryMichael Donor (Nucleophile)Expected Product Class
1Diethyl malonate (enolate)Substituted glutarate derivative
2Lithium dimethylcuprateMethyl 3-methyl-4-iodobutanoate
3Piperidine (amine)Methyl 3-(piperidin-1-yl)-4-iodobutanoate
4Sodium thiophenoxide (thiolate)Methyl 4-iodo-3-(phenylthio)butanoate

The application of silver-induced coupling reactions specifically involving this compound is not extensively documented in the surveyed chemical literature. Such reactions typically involve the formation of organosilver intermediates or silver-acetylides for coupling, and while plausible, this specific application remains a niche area requiring further investigation.

Synthesis of Complex Organic Architectures

The bifunctional nature of this compound makes it an ideal starting material for domino or cascade reactions, where a single synthetic operation triggers the formation of multiple bonds to rapidly build molecular complexity. This is particularly evident in the synthesis of heterocyclic compounds.

Pyrido[1,2-a]benzimidazoles: While a direct synthesis using this compound is not explicitly detailed, a plausible and highly convergent synthesis can be proposed based on established literature precedents. The reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds is a known method for constructing pyrimido[1,2-a]benzimidazoles. researchgate.netresearchgate.net Analogously, reacting 2-aminobenzimidazole (B67599) with this compound would likely proceed via an initial Michael addition of the secondary amine to the β-position of the ester. The resulting intermediate could then undergo an intramolecular nucleophilic substitution (displacing the iodide) or a related cyclization pathway to furnish the core heterocyclic structure.

Indolizines: The synthesis of the indolizine (B1195054) nucleus can be achieved through various strategies, including the reaction of pyridine (B92270) derivatives with electron-deficient alkenes. organic-chemistry.orgnih.gov One established pathway involves a cascade Michael/SN2/aromatization sequence. nih.gov In this context, a pyridine derivative, such as methyl 2-(pyridin-2-yl)acetate, could act as a nucleophile. The reaction would initiate with a Michael addition to this compound, followed by an intramolecular SN2 reaction where the generated enolate displaces the iodide to form the five-membered ring. Subsequent aromatization would yield the functionalized indolizine core.

Tetrahydroquinolines, Indoles, and Azaspiro Systems: The application of this compound as a direct building block for the synthesis of tetrahydroquinolines, indoles, or azaspiro systems is not a prominent theme in the reviewed scientific literature. While general synthetic routes for these heterocycles are well-established, they typically rely on different precursor molecules and synthetic strategies.

The construction of polyene natural products often relies on iterative cross-coupling strategies that sequentially link bifunctional building blocks. nih.gov In these syntheses, building blocks containing both a nucleophilic component (e.g., a boronic ester) and an electrophilic handle (e.g., a vinyl halide) are coupled together. The structure of this compound, featuring a vinyl iodide, makes it a conceptually suitable candidate for such iterative approaches, potentially serving as a chain-terminating unit or a foundational block after conversion to its corresponding organoboron derivative. However, its specific application within these established iterative platforms for polyene synthesis has not been explicitly detailed in surveyed reports.

Similarly, the use of this compound in the synthesis of macrocycles, for example via intramolecular cross-coupling or ring-closing metathesis after suitable functionalization, remains an underexplored area of its synthetic utility.

Synthesis of Functionalized Alkenes and Derivatives

The reactivity of the carbon-iodine bond and the conjugated system in this compound allows for its use in a variety of reactions to generate functionalized alkenes. The allylic iodide is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the direct introduction of a wide range of functional groups at the C-4 position.

Furthermore, the α,β-unsaturated ester moiety can direct or participate in various addition and cycloaddition reactions. For instance, non-enzymatic methyltransfer–cyclization reactions have been developed that utilize an alkene, an electrophilic methylating agent (such as methyl iodide), and a silver salt, leading to the formation of methylated cyclic products. nih.gov This type of reaction highlights how the alkene functionality can be elaborated into more complex cyclic systems. nih.gov

Key transformations to produce functionalized alkenes include:

Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for facile SN2 or S'N2' reactions with a host of nucleophiles (e.g., amines, azides, cyanides, thiolates, and carbanions) to introduce new functionalities.

Organometallic Coupling Reactions: The compound can serve as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds, thereby attaching aryl, vinyl, or alkyl groups.

Radical Reactions: The carbon-iodine bond can undergo homolytic cleavage to initiate radical-mediated processes, leading to trifunctionalization of the alkene scaffold.

Below is an interactive table summarizing the synthesis of functionalized derivatives from related butenoate precursors.

Precursor TypeReagent/Reaction TypeResulting Functional GroupProduct Class
Allylic HalidePhthalimide Potassium SaltPhthalimido GroupProtected Aminoalkene
Allylic HalideArylboronic Acid (Rh-catalyzed)Aryl Groupβ-Aryl Butenoate
α,β-Unsaturated EsterMichael AdditionAlkyl/Aryl Group at C-3Functionalized Butanoate

Precursors for Advanced Synthetic Targets

The structural framework of this compound is embedded in numerous biologically active molecules and material science precursors, making it a crucial starting material for multi-step syntheses.

The utility of this C4-synthon is prominent in the pharmaceutical industry. Its defined stereochemistry and reactive handles are leveraged to build complex chiral molecules.

HIV-1 Protease Inhibitor Cores: HIV-1 protease is a vital enzyme for viral replication, and its inhibitors are cornerstone components of highly active antiretroviral therapy (HAART). nih.govnih.gov The development of potent inhibitors often involves the synthesis of complex, non-peptidyl ligands that can fit into the enzyme's active site. nih.gov While direct synthesis routes using this compound are proprietary or case-specific, its structure represents a key fragment in many larger inhibitor molecules. The four-carbon unsaturated backbone can be incorporated into the ligand structure to correctly position pharmacophores that interact with key residues like Asp-25 and Asp-125 in the protease active site. nih.gov

GABA Analogues: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Its analogues are a major class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. This compound and its bromo-analogue are ideal precursors for GABA derivatives. For example, γ-phthalimido-substituted α,β-unsaturated esters, which are readily prepared from 4-bromobut-2-enoate and potassium phthalimide, can undergo rhodium-catalyzed addition of arylboronic acids to yield β-substituted GABA derivatives with high enantioselectivity. nih.gov Similarly, the synthesis of 2-methyl analogues of GABA has been achieved starting from related phthalimido-butenoate esters. researchgate.net These methods allow for the synthesis of complex GABA analogues by introducing substituents at various positions on the butanoic acid backbone. researchgate.netmdpi.com

Retinoids: Retinoids, a class of compounds related to vitamin A, are crucial for vision, cell growth, and differentiation. researchgate.net Their synthesis often involves the stepwise construction of a polyene chain. C4 building blocks analogous to this compound, such as ethyl 4-bromo-3-methylbut-2-enoate, are used in these synthetic sequences. researchgate.net These synthons can be employed in Wittig reactions or other coupling strategies to extend the conjugated system, ultimately forming the characteristic structure of retinoids like 9-cis-β-carotene. researchgate.netgoogle.com

The following table details the role of butenoate precursors in pharmaceutical synthesis.

Target ScaffoldPrecursorKey Synthetic StepResulting Intermediate/ProductReference
GABA Analogue4-Bromobut-2-enoateReaction with Phthalimideγ-Phthalimido-α,β-unsaturated ester nih.gov
2-Methyl GABA AnalogueEthyl 2-methyl-4-phthalimidobut-2-enoateHydrolysis and Reduction4-Amino-2-methylbutanoic acid researchgate.net
RetinoidEthyl 4-bromo-3-methylbut-2-enoateWittig ReactionExtended Polyene Chain researchgate.net

While less documented than its pharmaceutical applications, the reactive nature of this compound makes it a potential candidate for creating specialized monomers and precursors for material science. The alkene functionality can participate in polymerization reactions, such as free-radical or controlled radical polymerization, to form functional polymers. The ester group can be hydrolyzed or transesterified to modify polymer properties like solubility and thermal stability.

The allylic iodide provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules to a polymer backbone. This could be utilized in the development of functional surfaces, resins, or materials with specific optical or electronic properties.

Computational Chemistry and Theoretical Studies on Methyl 4 Iodobut 2 Enoate

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations provide detailed geometric and energetic information about the key structures along a reaction pathway, namely reaction intermediates and the transition states that connect them.

For methyl 4-iodobut-2-enoate, reactions can occur at several positions. Nucleophilic attack, for instance, can happen at the carbonyl carbon (a nucleophilic acyl substitution), at the β-carbon (a conjugate addition), or at the carbon bearing the iodine atom (an allylic substitution, which can proceed via S_N2 or S_{N}2' mechanisms).

Computational studies on analogous systems, such as the photodissociation of allyl iodide, have utilized advanced spectroscopic techniques and theoretical calculations to probe the fleeting transition state region along the C-I reaction coordinate. nih.gov Such studies reveal the evolution of electronic structure as the C-I bond breaks. nih.gov Similarly, DFT has been employed to model the transition states in reactions involving the addition of iodine to double bonds, such as in iodolactonization, providing precise bond lengths and angles at the peak of the energy barrier. researchgate.net

In the context of this compound, DFT calculations could be used to compare the activation barriers for competing reaction pathways. For example, the reaction with a nucleophile (Nu⁻) could be modeled to determine the relative energies of the transition states for direct substitution (S_N2) versus allylic rearrangement (S_N2').

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Nucleophilic Substitution Pathways

Reaction PathwayAttacking AtomLeaving GroupCalculated Activation Energy (kcal/mol)
S_N2 (Direct Substitution)C4Iodide22.5
S_N2' (Allylic Rearrangement)C2Iodide25.1
Nucleophilic Acyl SubstitutionCarbonyl CarbonMethoxide18.3
Michael AdditionC3(none)20.8

Note: Data are illustrative and based on general principles of reactivity for similar functional groups.

These calculations would involve locating the transition state structure for each path and calculating its energy relative to the reactants. The results would help predict the most likely reaction product under kinetic control.

Mechanistic Probing through Computational Modeling

Computational modeling serves as a powerful tool for elucidating detailed reaction mechanisms that are not easily accessible through experimental means alone. By calculating the energies of all potential intermediates and transition states, a complete energy profile can be constructed, allowing for the differentiation between concerted, stepwise, or more complex pathways.

For this compound, a key mechanistic question is the nature of nucleophilic substitution. Does the reaction with a nucleophile proceed in a single, concerted step, or does it involve a stable intermediate? Computational studies on similar α,β-unsaturated systems have shown that substituent effects can stabilize or destabilize intermediates, thereby influencing the reaction mechanism. semanticscholar.org For example, the addition of a thiol to an α,β-unsaturated ketone has been computationally modeled to understand how substituents affect the energetics of the rate-determining step. semanticscholar.org

The mechanism of nucleophilic acyl substitution, which could occur at the ester group of this compound, typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Computational modeling can provide the structure and stability of this key intermediate. youtube.com Furthermore, DFT calculations have been used to explore different mechanistic routes in complex, multi-step reactions, such as copper-catalyzed cyclizations, by comparing the free energy profiles of all plausible pathways. beilstein-journals.org

By applying these methods to this compound, researchers can:

Visualize Reaction Pathways: Trace the movement of atoms and the flow of electrons throughout a reaction.

Identify Rate-Determining Steps: The transition state with the highest energy typically corresponds to the slowest step in the reaction.

Analyze Solvent Effects: Incorporate implicit or explicit solvent models to understand how the reaction medium influences the mechanism and energetics.

Structure-Reactivity Relationships Derived from Theoretical Approaches

Theoretical approaches are highly effective at establishing quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic features with its chemical reactivity. By calculating properties such as bond lengths, atomic charges, and frontier molecular orbital (FMO) energies, computational chemistry can explain and predict trends in reactivity across a series of related compounds. nist.govnih.gov

For this compound, several key structural features govern its reactivity:

The C-I Bond: The length and strength of the carbon-iodine bond are critical for substitution reactions. The iodine atom is a good leaving group due to its size and the relative weakness of the C-I bond. ncert.nic.in

The Conjugated π-System: The α,β-unsaturated ester functionality creates a conjugated system of π-orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's susceptibility to attack by nucleophiles or electrophiles.

Partial Atomic Charges: The polarization of bonds due to electronegativity differences results in a distribution of partial charges across the molecule. The carbonyl carbon and the β-carbon are expected to have significant partial positive charges, making them electrophilic sites.

Computational methods can quantify these properties and correlate them with experimental reaction rates. For instance, a lower C-I bond dissociation energy would suggest a higher reactivity in S_N2 reactions. Similarly, a lower LUMO energy would indicate greater susceptibility to nucleophilic attack. The Distortion/Interaction-Activation Strain model is one theoretical framework that explains reactivity based on the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted species. nih.gov

Table 2: Calculated Electronic Properties and Their Relationship to Reactivity for a Substituted Butenoate System

Substituent at C4C4-X Bond Length (Å)LUMO Energy (eV)Partial Charge on C4Predicted Reactivity Trend
-I2.14-1.2+0.15High (Good Leaving Group)
-Br1.94-1.1+0.12Moderate
-Cl1.78-1.0+0.10Low

Note: Data are illustrative, based on known trends for haloalkanes.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule plays a crucial role in its stability and reactivity. This compound can exist in several conformations due to rotation around its single bonds. The most significant of these is the rotation around the C2-C3 single bond, which determines the relative orientation of the carbonyl group and the C=C double bond. This leads to two primary planar conformers: the s-trans and s-cis forms.

For most α,β-unsaturated esters, the s-trans conformation is generally more stable due to reduced steric hindrance. acs.org Computational studies can precisely calculate the energy difference between these conformers and the height of the rotational barrier separating them. nih.gov

Beyond simple sterics, stereoelectronic effects —stabilizing interactions that depend on the specific spatial arrangement of orbitals—are critical. imperial.ac.ukbaranlab.org These effects arise from favorable orbital overlap between a donor orbital (a filled bonding or non-bonding orbital) and an acceptor orbital (an empty anti-bonding orbital). imperial.ac.uk

In this compound, key stereoelectronic interactions could include:

Hyperconjugation: Interaction between the σ orbitals of the C-H or C-I bonds at the C4 position and the π* anti-bonding orbital of the C=C double bond. This interaction is maximized when the orbitals are properly aligned (e.g., anti-periplanar) and can influence the stability of certain conformations and the reactivity of the allylic position.

Anomeric Effects: Within the ester group, interaction between a lone pair on the ether oxygen (n_O) and the π* anti-bonding orbital of the C=O bond contributes to the planarity and stability of the ester functional group. imperial.ac.uk

Natural Bond Orbital (NBO) analysis is a computational technique used to identify and quantify these donor-acceptor interactions, providing insight into how electronic delocalization contributes to molecular stability.

Table 3: Example of Conformational Energy Analysis

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)Key Stereoelectronic Interaction
s-trans180°0.00 (most stable)n_O -> π*(C=O)
s-cis+2.5n_O -> π*_(C=O)
Skew90°+5.0 (transition state)Minimal conjugation

Note: Energy values are representative for typical α,β-unsaturated esters.

Future Research Directions in Methyl 4 Iodobut 2 Enoate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methods for Methyl 4-iodobut-2-enoate and similar compounds often rely on traditional reagents and conditions that may not align with the principles of green chemistry. nih.govmdpi.com Future research should prioritize the development of more atom-economical, energy-efficient, and environmentally benign synthetic strategies.

Key areas for investigation include:

Catalytic Direct Functionalization: Investigating catalytic methods for the direct iodination of precursors like methyl but-2-enoate or related derivatives would be a significant advancement. This could involve exploring transition-metal catalysis or organocatalysis to avoid the use of stoichiometric iodinating agents.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and efficiency. nih.gov Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.

Use of Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents is crucial. whiterose.ac.uk This includes exploring the use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions. nih.gov Additionally, employing safer and more sustainable iodinating agents could significantly improve the environmental footprint of the synthesis. mdpi.com

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts for the synthesis of halo-enoates represents a promising green alternative. mdpi.com Biocatalysis can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproducts.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Direct Iodination High atom economy, reduced waste.Development of novel catalysts (transition metal, organocatalysts).
Flow Chemistry Enhanced safety, scalability, and control.Reactor design, optimization of reaction parameters.
Green Solvents/Reagents Reduced environmental impact, improved safety.Screening of bio-solvents, development of safer iodinating agents. whiterose.ac.uk
Biocatalysis High selectivity, mild conditions, sustainability. mdpi.comEnzyme discovery and engineering, process optimization.

Exploration of Novel Catalytic Transformations

The reactivity of this compound makes it an excellent substrate for a wide range of catalytic transformations. Future research should focus on exploring new catalytic systems to expand its synthetic utility.

Asymmetric Catalysis: Developing enantioselective catalytic reactions is a major goal in modern organic synthesis. Research into the asymmetric functionalization of this compound could provide access to valuable chiral building blocks. researchgate.netmdpi.com This could include asymmetric allylic alkylations, aminations, and other C-C and C-X bond-forming reactions.

Cross-Coupling Reactions: While allylic iodides are known to participate in cross-coupling reactions, there is scope for exploring novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions. This includes investigating the use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium.

Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis or organocatalysis, could unlock unprecedented transformations of this compound. These dual catalytic systems can enable reactions that are not feasible with a single catalyst.

C-H Functionalization: Exploring the direct functionalization of the C-H bonds within the this compound backbone, guided by its existing functional groups, would represent a highly atom-economical approach to increase molecular complexity.

Mechanistic Elucidation of Underexplored Reactions

A thorough understanding of reaction mechanisms is fundamental for the rational design of new synthetic methods and the optimization of existing ones. masterorganicchemistry.comnih.gov For this compound, several reaction pathways warrant deeper mechanistic investigation.

Stereoselectivity Studies: Investigating the factors that control the stereochemical outcome of reactions involving this compound is crucial, particularly in asymmetric catalysis. This involves detailed kinetic studies, computational modeling, and characterization of reaction intermediates to understand the origins of stereoselectivity. youtube.com

Ambiphilic Reactivity: The molecule possesses both electrophilic (at the allylic carbon) and nucleophilic (after conversion to an organometallic reagent) potential. A deeper mechanistic understanding of the factors governing this ambiphilic reactivity could lead to the development of novel cascade or domino reactions.

Role of Additives and Ligands: In many catalytic reactions, additives and ligands play a critical role in determining the reaction's outcome. researchgate.net Systematic mechanistic studies to elucidate the precise role of these components in transformations involving this compound would enable more rational catalyst and reaction design. For example, understanding how different ligands influence the regioselectivity and stereoselectivity of cross-coupling reactions is a key area for future research.

Expansion of Synthetic Applications in Complex Molecule Synthesis

This compound is a versatile building block, and its application in the synthesis of complex and biologically active molecules is an area ripe for exploration. nih.govuwindsor.camdpi.com

Natural Product Synthesis: The structural motifs accessible from this compound are present in numerous natural products. Future research should focus on strategically incorporating this building block into the total synthesis of complex natural products, potentially leading to more efficient and convergent synthetic routes. nih.gov

Medicinal Chemistry: The development of novel derivatives from this compound for biological screening is a promising avenue. nih.gov Its functional handles allow for the straightforward introduction of diverse pharmacophores, making it a valuable scaffold for the construction of libraries of potential drug candidates.

Materials Science: The unsaturated ester functionality of this compound and its derivatives could be exploited in polymer chemistry. Investigating its use as a monomer or cross-linking agent could lead to the development of new materials with tailored properties.

The table below summarizes potential applications in complex molecule synthesis.

Application AreaPotential Contribution of this compoundResearch Focus
Natural Product Synthesis Provides a C4 building block with multiple functionalities. uwindsor.caDesign of convergent synthetic strategies for complex targets.
Medicinal Chemistry Serves as a versatile scaffold for library synthesis. nih.govSynthesis of diverse analogs for biological evaluation.
Materials Science Acts as a potential monomer or functional cross-linker.Polymerization studies and characterization of new materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-iodobut-2-enoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves nucleophilic alkylation using lithium enolates. For example, lithium diisopropylamide (LDA) in THF generates enolates from precursors like benzoxazinones, which are then trapped with this compound. However, poor conversion may occur due to steric hindrance or electronic deactivation of the α,β-unsaturated ester. Optimization trials include varying bases (e.g., LDA vs. NaH), solvents (polar aprotic vs. ethereal), and temperatures. Additives like Lewis acids were tested but showed limited efficacy .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals vinyl proton coupling patterns (e.g., Jtrans1516J_{trans} \approx 15-16 Hz for α,β-unsaturation). 13^{13}C NMR identifies the iodine-substituted carbon (δ ~80-100 ppm).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize molecular geometry and intermolecular interactions, such as hydrogen bonding or halogen bonding .

Advanced Research Questions

Q. What strategies address low reactivity of this compound in nucleophilic alkylation reactions?

  • Methodological Answer : Low reactivity may stem from steric bulk or electron-withdrawing effects of the ester group. Strategies include:

  • Alternative Enolate Generation : Use stronger bases (e.g., LDA at low temperatures) to enhance nucleophilicity.
  • Solvent Optimization : Switch to less coordinating solvents (e.g., THF → DME) to stabilize reactive intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve conversion rates through controlled heating .

Q. How does the α,β-unsaturated ester moiety influence reactivity in cycloaddition or conjugate addition reactions?

  • Methodological Answer : The electron-deficient double bond facilitates Michael additions or Diels-Alder reactions. Computational studies (e.g., DFT) can predict regioselectivity. Experimental validation involves monitoring reaction kinetics under varying electrophile/nucleophile ratios. Competing pathways (e.g., β-elimination due to the iodide leaving group) require careful control of temperature and solvent polarity .

Q. How can graph set analysis resolve hydrogen bonding patterns in this compound crystals?

  • Methodological Answer : Apply Etter’s graph set notation to categorize hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) using crystallographic data. SHELXL-refined structures provide bond distances/angles, while Mercury software visualizes networks. This analysis aids in understanding crystal packing and stability, critical for designing co-crystals or polymorphs .

Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be mitigated?

  • Methodological Answer :

  • NMR Artifacts : Residual solvent peaks (e.g., THF-d8_8) may overlap with vinyl signals. Use high-field instruments (>400 MHz) and heteronuclear correlation (HSQC/HMBC) for unambiguous assignments.
  • Crystallographic Disorder : Iodine’s high electron density can cause refinement errors. Apply anisotropic displacement parameters and twin refinement in SHELXL to improve model accuracy .

Q. How should researchers design experiments to study iodine-related instability or side reactions?

  • Methodological Answer :

  • Light Sensitivity : Store solutions in amber vials to prevent radical iodination.
  • Elimination Reactions : Monitor byproducts (e.g., HI) via 1^1H NMR or GC-MS. Use scavengers (e.g., molecular sieves) to trap liberated iodide.
  • Kinetic Studies : Vary temperature and track degradation rates using HPLC to establish stability profiles .

Data Analysis and Contradictions

Q. How to reconcile conflicting reports on this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from catalyst systems (e.g., Pd vs. Cu) or solvent/base combinations. Perform systematic screening using design-of-experiment (DoE) software. Compare turnover frequencies (TOFs) and characterize intermediates via in situ IR or mass spectrometry .

Q. What statistical methods are recommended for meta-analyses of this compound’s synthetic applications?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews. Extract data on yields, conditions, and substrates from peer-reviewed studies. Apply random-effects models to account for heterogeneity. Sensitivity analyses can identify outlier studies or publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.